![molecular formula C20H29NO4 B1325653 Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate CAS No. 898792-50-2](/img/structure/B1325653.png)
Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate
Vue d'ensemble
Description
Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate is a chemical compound with a complex structure that includes a morpholine ring, a phenyl group, and an ester functional group
Méthodes De Préparation
The synthesis of Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate typically involves a multi-step process. One common method starts with the reaction of 3-(morpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate product. This intermediate is then subjected to further reactions, including cyclization and esterification, to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated equipment and continuous flow reactors to increase efficiency and yield .
Analyse Des Réactions Chimiques
Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
Therapeutic Applications
Cancer Treatment:
One of the most significant applications of Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate is in oncology. Research indicates that compounds of similar structure are effective in treating various cancers, including lymphoma and leukemia. Specifically, they have been shown to inhibit the activity of EZH2 (Enhancer of Zeste Homolog 2), a protein implicated in cancer progression through its role in histone methylation. Inhibition of EZH2 can lead to reduced tumor growth and improved patient outcomes in cancers characterized by aberrant H3-K27 methylation .
Mechanism of Action:
The compound acts as a histone methyltransferase inhibitor, which affects gene expression by altering chromatin structure. This mechanism is particularly relevant for cancers that overexpress EZH2 or have mutations in related pathways. By inhibiting the methyltransferase activity, this compound can potentially reverse epigenetic silencing of tumor suppressor genes .
Pharmacological Insights
Pharmacokinetics:
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are crucial for its therapeutic efficacy. Studies have indicated that similar compounds exhibit high tissue concentrations, which correlate with their biological activity .
Case Studies:
Several studies have documented the effects of related compounds on cancer cell lines:
Mécanisme D'action
The mechanism of action of Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate involves its interaction with various molecular targets. The morpholine ring can interact with enzymes and receptors, modulating their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects. These interactions can influence pathways involved in cell signaling, oxidative stress, and inflammation .
Comparaison Avec Des Composés Similaires
Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate can be compared with other similar compounds, such as:
Ethyl 7-[3-(piperidin-1-ylmethyl)phenyl]-7-oxoheptanoate: This compound has a piperidine ring instead of a morpholine ring, which can affect its biological activity and chemical reactivity.
Ethyl 7-[3-(pyrrolidin-1-ylmethyl)phenyl]-7-oxoheptanoate: The presence of a pyrrolidine ring can lead to different pharmacokinetic and pharmacodynamic properties.
Ethyl 7-[3-(azepan-1-ylmethyl)phenyl]-7-oxoheptanoate:
Activité Biologique
Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of approximately 303.4 g/mol. The compound features a morpholine ring, a phenyl group, and an ester functional group, which contribute to its unique chemical properties.
Synthesis Method:
The synthesis typically involves a multi-step process starting with the reaction of 3-(morpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This is followed by cyclization and esterification to yield the final product. Optimized industrial methods may utilize continuous flow reactors to enhance yield and efficiency.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: The morpholine moiety can interact with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of diseases characterized by oxidative stress and inflammation.
- Receptor Modulation: The phenyl group may engage in π-π interactions with aromatic residues in proteins, influencing receptor binding affinity.
- Metabolite Activity: Hydrolysis of the ester group can release active metabolites that exert biological effects.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer activities. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and MCF-7 (breast cancer), through mechanisms that induce apoptosis and cell cycle arrest .
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with structurally similar compounds:
Compound Name | Structural Feature | Biological Activity |
---|---|---|
Ethyl 7-[3-(piperidin-1-ylmethyl)phenyl]-7-oxoheptanoate | Piperidine ring | Potentially different pharmacokinetic properties |
Ethyl 7-[3-(pyrrolidin-1-ylmethyl)phenyl]-7-oxoheptanoate | Pyrrolidine ring | Varies in enzyme inhibition profiles |
Ethyl 7-[3-(azepan-1-ylmethyl)phenyl]-7-oxoheptanoate | Azepane ring | Unique interactions affecting biological targets |
These comparisons highlight how variations in the nitrogen-containing rings influence the compound's biological reactivity and therapeutic potential.
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
- Anticancer Studies: A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability, suggesting its potential as an anticancer agent. The mechanism involved apoptosis induction and modulation of signaling pathways associated with cell survival .
- Antimicrobial Activity: Research has shown that this compound exhibits antimicrobial properties against several pathogens, indicating its potential use in developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate?
The compound can be synthesized via oxidation of intermediate esters. For example, cycloheptanone derivatives can undergo persulfate-mediated oxidation in ethanol/methanol to yield hydroxy esters, which are further oxidized to ketones using PCC (pyridinium chlorochromate) . Modifications to incorporate the morpholinomethylphenyl moiety would require substitution reactions or Mannich-type aminomethylation, as seen in analogous structures . Purification typically involves column chromatography or recrystallization from ethanol/DMF mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm the ester group, morpholine ring protons, and ketone functionality.
- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
- IR spectroscopy : Identification of carbonyl (C=O) stretches (~1700–1750 cm) and morpholine-related C-N/C-O bonds. Comparative analysis with structurally similar compounds (e.g., ethyl 7-oxo-7-phenylheptanoate) can validate assignments .
Q. What safety protocols should be followed during handling?
Based on safety data sheets (SDS) of analogous esters:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Store under inert gas (N/Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Dispose of waste via approved chemical disposal protocols, as aromatic ketones may pose environmental risks .
Advanced Research Questions
Q. How can X-ray crystallography be optimized for structural elucidation of this compound?
- Data collection : Use high-resolution synchrotron sources or low-temperature (100 K) CCD detectors to minimize thermal motion artifacts.
- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of disorder (e.g., morpholine ring conformers) and twin correction algorithms .
- Validation : Cross-check torsion angles and hydrogen-bonding networks with computational models (e.g., DFT). For example, morpholine rings in related structures adopt chair conformations with dihedral angles up to 75° relative to aromatic planes .
Q. How can computational modeling predict biological interactions of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like G-protein-coupled receptors (GPCRs) or enzymes. The morpholinomethyl group may enhance solubility and receptor affinity, as seen in analogous kinase inhibitors .
- MD simulations : Assess stability in lipid bilayers or protein binding pockets. For instance, similar esters show prolonged residence times in hydrophobic pockets due to their aliphatic chains .
Q. How should researchers resolve contradictions in experimental vs. theoretical data (e.g., reactivity or stability)?
- Case example : If observed degradation rates conflict with predicted shelf life, conduct accelerated stability studies under varying pH/temperature conditions. Compare with HPLC-monitored degradation products .
- Statistical validation : Use multivariate analysis (e.g., PCA) to identify outliers in spectral or crystallographic datasets .
Q. Methodological Comparison Tables
Table 1: Synthesis Routes for Analogous Esters
Compound | Method | Yield | Key Reagents | Reference |
---|---|---|---|---|
Ethyl 7-oxoheptanoate | Persulfate oxidation of cycloheptanone | 75–80% | KSO, PCC | |
Ethyl 7-(4-biphenyl)-7-oxoheptanoate | Friedel-Crafts acylation | 65% | AlCl, biphenyl |
Table 2: Structural Parameters from Crystallography
Parameter | Value (Å/°) | Relevance | Reference |
---|---|---|---|
Morpholine ring conformation | Chair (Cremer-Pople) | Stabilizes hydrogen-bond networks | |
Dihedral angle (aromatic vs. ketone) | 75.5° | Influences π-π stacking in crystals |
Propriétés
IUPAC Name |
ethyl 7-[3-(morpholin-4-ylmethyl)phenyl]-7-oxoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-2-25-20(23)10-5-3-4-9-19(22)18-8-6-7-17(15-18)16-21-11-13-24-14-12-21/h6-8,15H,2-5,9-14,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRESNUNBHUWNJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643120 | |
Record name | Ethyl 7-{3-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-50-2 | |
Record name | Ethyl 3-(4-morpholinylmethyl)-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-{3-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.